4-(1-benzofuran-2-ylcarbonyl)-5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzofuran moiety, a benzyl ether group, and a methoxyethyl group
Vorbereitungsmethoden
The synthesis of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Ether Group: This step involves the protection of hydroxyl groups using benzyl bromide in the presence of a base.
Formation of the Pyrrol-2-One Ring: This can be accomplished through cyclization reactions involving amide or imine intermediates.
Methoxyethyl Group Addition: This step involves the alkylation of the hydroxyl group with methoxyethyl chloride in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group, replacing the benzyl group with other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-tumor, anti-inflammatory, or anti-viral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxamide derivatives, which also exhibit biological activities.
Benzyl Ether Compounds: Compounds with benzyl ether groups, which are used in various organic synthesis applications.
Pyrrol-2-One Derivatives: Compounds with pyrrol-2-one rings, which are common in medicinal chemistry for their biological activities.
The uniqueness of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of these functional groups, providing a versatile scaffold for various applications.
Eigenschaften
Molekularformel |
C30H27NO7 |
---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxy-4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H27NO7/c1-35-15-14-31-27(21-12-13-23(24(17-21)36-2)37-18-19-8-4-3-5-9-19)26(29(33)30(31)34)28(32)25-16-20-10-6-7-11-22(20)38-25/h3-13,16-17,27,33H,14-15,18H2,1-2H3 |
InChI-Schlüssel |
HRSWGAJRGQKXDA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.